Cas no 2097933-05-4 (2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one)
![2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one structure](https://www.kuujia.com/scimg/cas/2097933-05-4x500.png)
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2097933-05-4
- AKOS032464983
- 2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one
- F6111-0406
- 2-(benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone
- 2-benzylsulfanyl-1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]ethanone
-
- Inchi: 1S/C24H31NO4S/c1-27-22-12-21(13-23(14-22)28-2)16-29-15-19-8-10-25(11-9-19)24(26)18-30-17-20-6-4-3-5-7-20/h3-7,12-14,19H,8-11,15-18H2,1-2H3
- InChI Key: XNWDXUHKFMMTJT-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)CC(N1CCC(COCC2C=C(C=C(C=2)OC)OC)CC1)=O
Computed Properties
- Exact Mass: 429.19737964g/mol
- Monoisotopic Mass: 429.19737964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 10
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.3Ų
- XLogP3: 3.9
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6111-0406-1mg |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-20mg |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-4mg |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-2μmol |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-5μmol |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-75mg |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-100mg |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-30mg |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-2mg |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6111-0406-25mg |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one |
2097933-05-4 | 25mg |
$109.0 | 2023-09-09 |
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one Related Literature
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
Additional information on 2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one
Chemical Profile of 2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one (CAS No. 2097933-05-4)
2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one, identified by its CAS number 2097933-05-4, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural motif combining a benzylsulfanyl group with a piperidine core modified by an (3,5-dimethoxyphenyl)methoxy side chain, exhibits promising pharmacological properties that make it a subject of intense research interest.
The structural framework of this compound is characterized by its high degree of functionalization, which contributes to its potential biological activity. The presence of the benzylsulfanyl moiety suggests possible interactions with biological targets involving sulfur-containing residues, while the piperidine ring is a common pharmacophore in many drugs due to its ability to modulate central nervous system activity and other physiological processes. The (3,5-dimethoxyphenyl)methoxy substituent further enhances the compound's complexity and may contribute to its solubility and metabolic stability.
In recent years, there has been a surge in research focused on developing novel psychoactive compounds that target neurotransmitter systems involved in mood regulation, cognition, and pain perception. The chemical scaffold of 2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one aligns well with this trend, as it incorporates elements known to interact with serotonin and dopamine receptors. Preliminary studies have indicated that derivatives of this class may exhibit anxiolytic and antidepressant effects, making them attractive candidates for further development.
The (3,5-dimethoxyphenyl) group is particularly noteworthy, as it is a well-known pharmacophore in many psychoactive drugs. This moiety is found in compounds such as MDMA (methylenedioxymethamphetamine) and mescaline, where it contributes to the molecules' ability to cross the blood-brain barrier and exert their effects on central nervous system receptors. In the context of 2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one, the dimethoxy substitution pattern may modulate the compound's affinity for specific receptors while minimizing unwanted side effects.
Another key feature of this compound is its potential for metabolic stability. The combination of the benzylsulfanyl and (3,5-dimethoxyphenyl)methoxy groups may slow down oxidative metabolism pathways, allowing for a longer half-life in vivo. This property is crucial for pharmaceutical applications, as it ensures that the drug remains active long enough to produce therapeutic effects. Additionally, the piperidine ring's structural rigidity may enhance binding affinity to biological targets by reducing conformational flexibility.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one with greater accuracy. Molecular docking studies have suggested that this molecule may interact with serotonin 5-HT2A receptors, which are implicated in conditions such as schizophrenia and depression. Furthermore, its potential interaction with dopamine D2 receptors could make it useful in treating neurodegenerative disorders like Parkinson's disease.
The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step reactions requiring precise control over reaction conditions to avoid unwanted side products. However, recent innovations in synthetic methodology have made it possible to streamline these processes while maintaining high yields and purity. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the core piperidine ring efficiently.
From a medicinal chemistry perspective, the optimization of 2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one could involve modifying substituents to enhance potency or selectivity. For example, replacing the benzylsulfanyl group with a thioether or thiol derivative might alter its pharmacokinetic profile without significantly affecting biological activity. Similarly, exploring alternative dimethoxy substitution patterns could lead to new analogs with improved therapeutic properties.
The compound's potential applications extend beyond central nervous system disorders. Its structural features suggest that it might also interact with other biological targets involved in inflammation and immune response. This opens up possibilities for developing novel treatments for autoimmune diseases or chronic inflammatory conditions where modulation of neurotransmitter systems plays a role.
In conclusion,2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one (CAS No. 2097933-05-4) represents a promising candidate for further pharmacological investigation. Its unique structural features combined with preliminary evidence of biological activity make it an attractive subject for drug discovery efforts aimed at treating neurological and psychiatric disorders. As research continues to uncover new insights into its mechanism of action, this compound holds significant potential for contributing to advancements in modern medicine.
2097933-05-4 (2-(benzylsulfanyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)ethan-1-one) Related Products
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)




